molecular formula C19H12ClFN2O B2428807 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-53-3

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2428807
CAS No.: 338423-53-3
M. Wt: 338.77
InChI Key: DCVVRDXWRNPWJG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarbonitrile core substituted with chlorophenyl and fluorobenzyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-fluorobenzylamine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for precise control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyridine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings or the pyridine core.

Scientific Research Applications

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorobenzyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 338423-53-3) is a compound belonging to the class of pyridine derivatives. Its molecular formula is C19H12ClFN2OC_{19}H_{12}ClFN_2O with a molecular weight of approximately 338.76 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a pyridine ring, a carbonitrile group, and substituted phenyl and benzyl groups. The presence of halogenated groups (chlorine and fluorine) is significant as these can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H12ClFN2OC_{19}H_{12}ClFN_2O
Molecular Weight338.76 g/mol
CAS Number338423-53-3
Chemical ClassPyridine Derivative

The biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor functions, influencing various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of similar pyridine derivatives, revealing that compounds in this class often exhibit significant antibacterial and antifungal activities. The presence of halogen atoms in the structure enhances these effects by increasing lipophilicity and altering membrane permeability.
  • Antiproliferative Effects :
    • Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis. The unique substitution pattern in this compound may also contribute to its potential as an anticancer agent.
  • Enzyme Inhibition Studies :
    • Interaction studies have focused on the binding affinity of similar compounds to various biological targets, such as kinases involved in cancer signaling pathways. These studies suggest that modifications in substituents can significantly affect the inhibitory potency against specific enzymes.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may serve as a valuable lead compound for:

  • Development of new antimicrobial agents .
  • Investigation as a potential anticancer drug .
  • Synthesis of more complex pharmaceuticals through its unique functional groups.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-17-7-5-13(6-8-17)16-9-15(10-22)19(24)23(12-16)11-14-3-1-2-4-18(14)21/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVRDXWRNPWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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